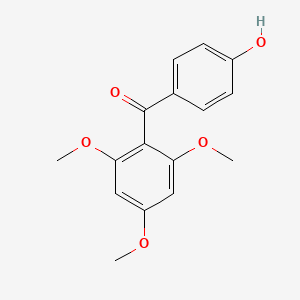
2-Butenoic acid, 4-((4-(2-(((5alpha,7alpha)-4,5-epoxy-3-hydroxy-6-methoxy-17-methyl-6,14-ethenomorphinan-7-yl)amino)-2-oxoethyl)phenyl)amino)-4-oxo-, methyl ester, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Butenoic acid, 4-((4-(2-(((5alpha,7alpha)-4,5-epoxy-3-hydroxy-6-methoxy-17-methyl-6,14-ethenomorphinan-7-yl)amino)-2-oxoethyl)phenyl)amino)-4-oxo-, methyl ester, (E)- involves multiple steps, starting from thebaine. The synthetic route typically includes:
Initial Functionalization: Thebaine is first functionalized to introduce the necessary functional groups.
Cyclization: The functionalized intermediate undergoes cyclization to form the endotheno structure.
Chemical Reactions Analysis
2-Butenoic acid, 4-((4-(2-(((5alpha,7alpha)-4,5-epoxy-3-hydroxy-6-methoxy-17-methyl-6,14-ethenomorphinan-7-yl)amino)-2-oxoethyl)phenyl)amino)-4-oxo-, methyl ester, (E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the acylated positions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: Studies have explored its potential as a bioactive molecule with various biological effects.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in pain management and neuropharmacology.
Industry: Its unique structural properties make it a candidate for specialized industrial applications
Mechanism of Action
The mechanism of action of 2-Butenoic acid, 4-((4-(2-(((5alpha,7alpha)-4,5-epoxy-3-hydroxy-6-methoxy-17-methyl-6,14-ethenomorphinan-7-yl)amino)-2-oxoethyl)phenyl)amino)-4-oxo-, methyl ester, (E)- involves its interaction with specific molecular targets. It is believed to exert its effects by binding to opioid receptors, particularly the kappa opioid receptor, leading to modulation of pain signals and other physiological responses .
Comparison with Similar Compounds
Similar compounds include other thebaine derivatives such as:
N-Cyclopropylmethyl-7α-phenyl-6,14-endoethano-tetrahydronorthebaines: These compounds also interact with opioid receptors but may have different selectivity and potency.
Properties
CAS No. |
95387-01-2 |
|---|---|
Molecular Formula |
C33H35N3O7 |
Molecular Weight |
585.6 g/mol |
IUPAC Name |
methyl (E)-4-[4-[2-[[(1R,2S,6R,14R,15R,16R)-11-hydroxy-15-methoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,18-tetraen-16-yl]amino]-2-oxoethyl]anilino]-4-oxobut-2-enoate |
InChI |
InChI=1S/C33H35N3O7/c1-36-15-14-32-28-20-6-9-22(37)29(28)43-30(32)33(42-3)13-12-31(32,24(36)17-20)18-23(33)35-26(39)16-19-4-7-21(8-5-19)34-25(38)10-11-27(40)41-2/h4-13,23-24,30,37H,14-18H2,1-3H3,(H,34,38)(H,35,39)/b11-10+/t23-,24-,30-,31-,32+,33-/m1/s1 |
InChI Key |
FUFVUCQZNVJNPF-OJBUMXNHSA-N |
SMILES |
CN1CCC23C4C5(C=CC2(C1CC6=C3C(=C(C=C6)O)O4)CC5NC(=O)CC7=CC=C(C=C7)NC(=O)C=CC(=O)OC)OC |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@]5(C=C[C@]2([C@H]1CC6=C3C(=C(C=C6)O)O4)C[C@H]5NC(=O)CC7=CC=C(C=C7)NC(=O)/C=C/C(=O)OC)OC |
Canonical SMILES |
CN1CCC23C4C5(C=CC2(C1CC6=C3C(=C(C=C6)O)O4)CC5NC(=O)CC7=CC=C(C=C7)NC(=O)C=CC(=O)OC)OC |
Synonyms |
6,14-endotheno-7-alpha-(p-methylfumaroylaminophenylacetylamino)tetrahydroripavine NIH 10364 NIH-10364 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1233333.png)








